Head-to-Head Potency: Lactisole vs. 2,4-DP in Human Sweet Receptor Inhibition
In a direct comparison using HEK293 cells stably expressing the wild-type human sweet taste receptor (TAS1R2/TAS1R3), the more potent analog 2,4-DP was confirmed to be approximately 10-fold more potent in its inhibitory activity than lactisole [1]. This establishes a clear potency benchmark for lactisole within its structural class.
| Evidence Dimension | Inhibitory Potency (fold-difference) |
|---|---|
| Target Compound Data | 1x (baseline) |
| Comparator Or Baseline | 2,4-DP (2,4-dichlorophenoxypropionic acid) |
| Quantified Difference | 2,4-DP is approximately 10-fold more potent |
| Conditions | HEK293 cells expressing hTAS1R2/TAS1R3; inhibition of response to 1 mM aspartame. |
Why This Matters
This data defines lactisole's potency position relative to a close structural analog, enabling researchers to select the appropriate inhibitor based on required potency for their assay.
- [1] Nakagita T, Ishida A, Matsuya T, Kobayashi T, Narukawa M, Hirokawa T, et al. Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor. PLoS ONE. 2019;14(3):e0213552. View Source
